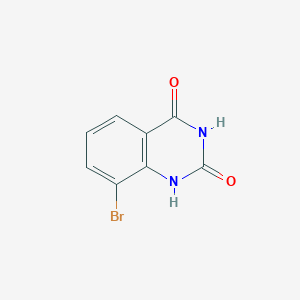

8-Bromoquinazoline-2,4-diol

Vue d'ensemble

Description

8-Bromoquinazoline-2,4-diol is not directly mentioned in the provided papers, but it is related to the quinazoline derivatives discussed. Quinazoline derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, structural analysis, and chemical properties of various bromo-substituted quinazoline compounds, which can serve as intermediates for the synthesis of drugs and other biologically active molecules.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives is described using a solid-phase method, where polymer-bound precursors undergo nucleophilic displacement, reduction, and cyclocondensation reactions to yield dihydroquinazolines with high yield and purity . Another synthesis approach involves the preparation of 2-amino-5-methylbenzoic acid, followed by a series of reactions including oxidation and bromination to yield 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline . Additionally, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione is reported, demonstrating the reactivity of the bromoquinazoline scaffold with chlorosulfonic acid .

Molecular Structure Analysis

The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, is provided, showing the orientation of the bromophenyl ring nearly perpendicular to the quinazoline ring system . This structural information is crucial for understanding the molecular geometry and potential reactivity of bromoquinazoline derivatives.

Chemical Reactions Analysis

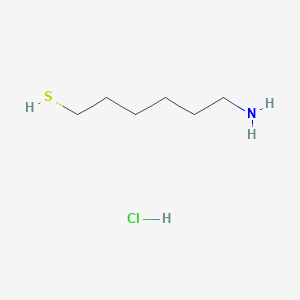

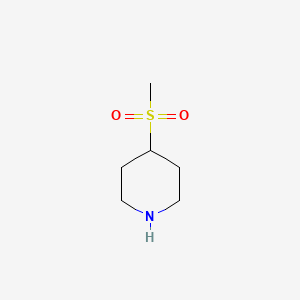

The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents is explored, leading to the formation of different 6-bromo-8X-quinazoline-2,4(1H,3H)-diones, where X represents different substituents such as SO2OH, SO2OAlk, SO2NR1R2, and by reduction, 6-bromo-8-mercaptoquinazoline-2,4-dione . This demonstrates the versatility of bromoquinazoline derivatives in undergoing nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. For instance, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione is reported, along with bond lengths and angles that suggest normal C–O bond lengths and variations in C–N bond lengths . The synthesis papers also provide analytical data such as IR, ^1HNMR, MS, and elemental analysis, which are consistent with the proposed structures of the intermediates and final products .

Applications De Recherche Scientifique

Application in Self-Healing Polymers and Hydrogels

-

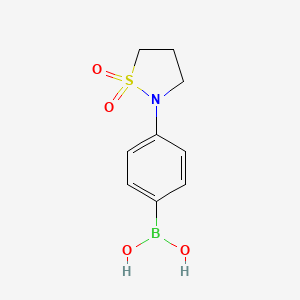

Specific Scientific Field : Material Science, specifically in the development of self-healing polymers and hydrogels .

-

Methods of Application or Experimental Procedures : The boronic ester-based dynamic covalent bonds formed between boronic acids and diols, such as 8-Bromoquinazoline-2,4-diol, impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .

-

Results or Outcomes : These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose. This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Application in Medicinal Chemistry

-

Specific Scientific Field : Medicinal Chemistry, specifically in the development of ligands for sphingosine-1-phosphate receptor 2 (S1PR2) .

-

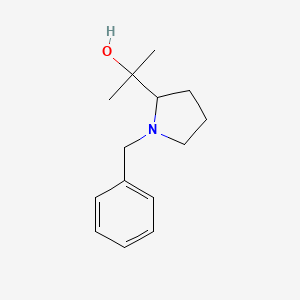

Methods of Application or Experimental Procedures : A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward S1PR2 were determined using a [32P]S1P binding assay .

-

Results or Outcomes : Seven compounds exhibit high S1PR2 binding potencies (IC50 values < 50 nM) and four of these new compounds have IC50 values (<10 nM) of 6.3, 5.7, 4.8, and 2.6 nM, and are highly selective for S1PR2 over other S1PR subtypes, S1PR1, 3, 4, and 5 .

Application in Medicinal Chemistry

-

Specific Scientific Field : Medicinal Chemistry, specifically in the development of ligands for sphingosine-1-phosphate receptor 2 (S1PR2) .

-

Methods of Application or Experimental Procedures : A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward S1PR2 were determined using a [32P]S1P binding assay .

-

Results or Outcomes : Seven compounds exhibit high S1PR2 binding potencies (IC50 values < 50 nM) and four of these new compounds have IC50 values (<10 nM) of 6.3, 5.7, 4.8, and 2.6 nM, and are highly selective for S1PR2 over other S1PR subtypes, S1PR1, 3, 4, and 5 .

Safety And Hazards

Orientations Futures

The future directions for the study of 8-Bromoquinazoline-2,4-diol and similar compounds could include the biosynthesis of structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups . This could open up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .

Propriétés

IUPAC Name |

8-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSYDAOQDFHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625747 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinazoline-2,4-diol | |

CAS RN |

331646-99-2 | |

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

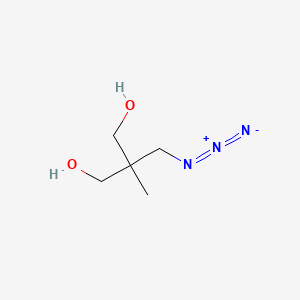

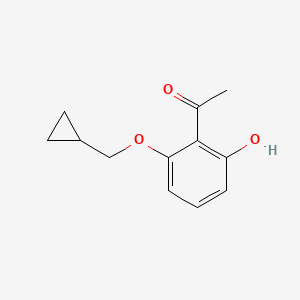

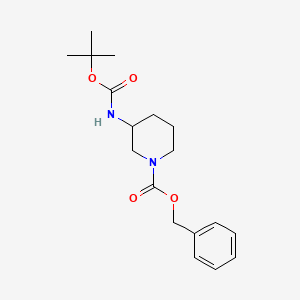

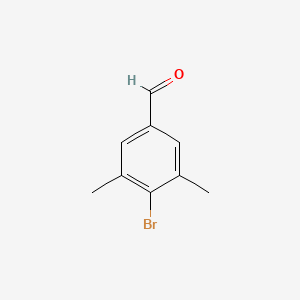

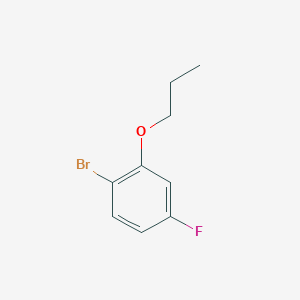

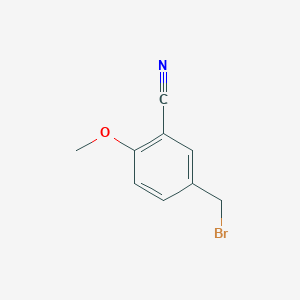

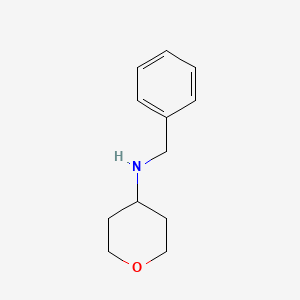

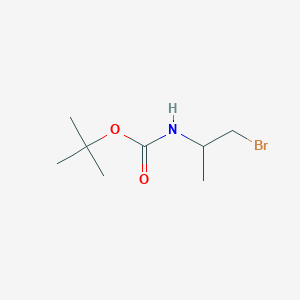

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.